6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
6-cyclopropyl-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-2-6(1)7-5-8-9-3-4-11(8)10-7/h3-6,10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKIREIBMSVPHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=NC=CN3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mode of action of these compounds often involves interactions with biological targets, leading to changes in cellular processes. The exact nature of these interactions and changes would depend on the specific targets of the compound .
Biochemical pathways affected by these compounds could vary widely, again depending on the specific targets of the compound. The downstream effects would be related to the roles of these pathways in cellular function .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would influence the bioavailability of the compound. These properties can be affected by various factors, including the chemical structure of the compound, the route of administration, and individual patient factors .
The molecular and cellular effects of the compound’s action would be the result of its interactions with its targets and its effects on biochemical pathways .
Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the action, efficacy, and stability of the compound .
Biochemical Analysis
Biochemical Properties
6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their catalytic activities. Additionally, this compound may interact with proteins involved in cell signaling pathways, affecting the downstream signaling processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, such as enzymes and receptors. These interactions can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, this compound may inhibit or activate enzymes involved in the metabolism of nucleotides, amino acids, or lipids. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound is transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.
Biological Activity
6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole has garnered significant interest in pharmacological research due to its diverse biological activities, particularly in the context of cancer therapy. This compound is part of a larger class of imidazo[1,2-b]pyrazoles, known for their potential as anticancer agents and their ability to modulate various biological pathways.
- Molecular Formula: CHN
- Molecular Weight: 217.27 g/mol
- Structural Features: The presence of the cyclopropyl group is notable as it influences the compound's reactivity and biological activity.
The primary mechanism by which this compound exerts its effects involves the inhibition of cyclin-dependent kinase 4 (CDK4). By binding to the active site of CDK4, this compound inhibits its kinase activity, leading to cell cycle arrest in the G1 phase and subsequently reducing cellular proliferation in cancerous cells .
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A notable study reported the synthesis and evaluation of a library of imidazo[1,2-b]pyrazole derivatives, where several compounds exhibited sub-micromolar activities against HL-60 human promyelocytic leukemia cells. Specifically, compound 63 showed an IC50 value of 0.183 μM, indicating potent cytotoxicity .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 63 | HL-60 | 0.183 |
| 33 | MCF-7 | 1.24–3.79 |
| 42 | 4T1 | 2.5–5 |
The mechanism underlying this activity includes the induction of apoptosis, as evidenced by increased Annexin V staining in treated cells. This suggests that treatment with these compounds leads to early and late apoptotic events without significant necrosis .
Anti-inflammatory Activity
In addition to its anticancer properties, derivatives of imidazo[1,2-b]pyrazole have shown promising anti-inflammatory effects. The structure-activity relationship (SAR) studies indicate that modifications on the pyrazole scaffold can enhance anti-inflammatory potency. For instance, certain derivatives demonstrated significant inhibition against COX-2 enzymes with selectivity indices greater than standard NSAIDs like celecoxib .
Table 2: Anti-inflammatory Activity
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| 123a | COX-2 | 0.02 |
| 123d | COX-2 | 0.04 |
Case Studies and Research Findings
Recent studies have expanded on the biological activity of imidazo[1,2-b]pyrazole compounds:
- Cytotoxicity Study : A library of compounds was synthesized and evaluated against MCF-7 and HL-60 cell lines, revealing that specific structural features significantly impact cytotoxicity and apoptosis induction.
- Multi-target Mechanisms : Research indicated that some derivatives possess multi-target mechanisms, suggesting potential applications beyond cancer therapy into areas like anti-inflammatory treatment and metabolic disorders due to their interactions with various signaling pathways .
- Functionalization Studies : Selective functionalization techniques have been employed to enhance solubility and bioavailability of imidazo[1,2-b]pyrazoles, leading to improved therapeutic profiles for existing drugs by replacing less soluble components with more effective pyrazole scaffolds .
Scientific Research Applications
Chemical Applications
Synthesis and Reactivity
6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole serves as a versatile intermediate in organic synthesis. It can participate in various chemical reactions, including:
- Oxidation : Using agents such as potassium permanganate or chromium trioxide.
- Reduction : Achieved with lithium aluminum hydride or sodium borohydride.
- Substitution : Nucleophilic substitution with alkyl halides or electrophiles.
These reactions allow for the formation of complex derivatives that can be further utilized in research and development.
| Reaction Type | Reagents Used | Major Products Formed |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Carboxylic acids, ketones |
| Reduction | LiAlH4, NaBH4 | Amines, alcohols |
| Substitution | Alkyl halides | Substituted derivatives |
Biological Applications
Anticancer Activity
Research has shown that derivatives of this compound exhibit promising anticancer properties. A study evaluated a library of imidazo[1,2-b]pyrazole-7-carboxamides against various cancer cell lines (e.g., MCF-7 and HL-60). Notably, compound 63 demonstrated significant cytotoxic activity with an IC50 value of 0.183 μM against HL-60 cells .
Mechanism of Action
The mechanism involves the compound's interaction with specific enzymes or receptors, leading to modulation of biological pathways essential for cancer cell proliferation. For instance, the inhibition of cyclin-dependent kinase 4 (CDK4) has been linked to reduced cellular proliferation in cancerous cells.
Medicinal Chemistry
Therapeutic Potential
this compound is being investigated for its potential therapeutic applications in treating inflammatory diseases and infections. Its biological activity includes:
- Antimicrobial Properties : Compounds containing this structure have shown efficacy against pathogens like Staphylococcus aureus and Candida albicans.
- Enzyme Inhibition : The compound has demonstrated inhibition of α-glucosidase, suggesting potential applications in diabetes management by affecting carbohydrate metabolism.
Case Study 1: Anticancer Evaluation
A study synthesized a series of imidazo[1,2-b]pyrazole derivatives and assessed their cytotoxicity against HL-60 human promyelocytic leukemia cells. The results indicated that specific structural modifications significantly influenced anticancer activity. For example, certain compounds induced apoptosis effectively at concentrations as low as 0.625 μM .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial capabilities of this compound derivatives. Testing against various bacterial strains revealed that modifications at the C7 position enhanced activity against resistant strains of bacteria, highlighting the importance of structural optimization in drug design.
Chemical Reactions Analysis
Functionalization via Electrophilic Substitution
The compound undergoes regioselective modifications at specific positions:
-
C3 alkylation with ethyl bromide under basic conditions (K₂CO₃/DMF, 80°C) yields 3-ethyl derivatives.
-
N1 acylation using acetyl chloride in dichloromethane produces N-acetylated analogs with retained cyclopropane stability.
Key Reaction Conditions :
| Reaction Type | Reagents | Temperature | Yield |
|---|---|---|---|
| Alkylation | EtBr, K₂CO₃ | 80°C | 72–85% |
| Acylation | AcCl, DCM | RT | 68–78% |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
-
Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 90°C) introduce aromatic groups at C7 .
-
Buchwald-Hartwig aminations form C–N bonds with secondary amines, enhancing solubility for biological applications .
Example :
Cyclopropane Ring-Opening Reactions
The cyclopropyl group participates in strain-driven transformations:
-
Acid-mediated ring-opening (HCl/EtOH, reflux) generates linear alkenes via carbocation intermediates.
-
Oxidative cleavage with m-CPBA forms diketone products, useful for further functionalization .
Mechanistic Pathway :
Heterocycle Fragmentation
Under strong base conditions (NaHMDS, THF), the pyrazole ring undergoes cleavage to form push–pull dyes with a malononitrile core . This reaction is critical for synthesizing fluorescent probes:
Biological Activity-Driven Modifications
Derivatives synthesized via these reactions show enhanced pharmacological properties:
Comparative Reactivity with Analogues
The cyclopropyl group enhances electron density at C7, enabling unique reactivity compared to non-cyclopropyl analogs:
| Compound | C7 Reactivity | Preferred Reaction |
|---|---|---|
| 6-Cyclopropyl derivative | High | Electrophilic substitution |
| 6-Phenyl derivative | Moderate | Cross-coupling |
| Unsubstituted imidazo-pyrazole | Low | Ring fragmentation |
Solubility and Stability Enhancements
Functionalization strategies improve physicochemical properties:
This compound’s reactivity profile positions it as a valuable scaffold in medicinal chemistry and materials science. Continued exploration of its derivatives is expected to yield novel therapeutic agents and functional materials.
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
*Estimated based on structural analogs.
The cyclopropyl group confers a balance of moderate lipophilicity and improved solubility compared to bulkier aromatic substituents (e.g., thiophene). In contrast, the dihydro derivative IMPY exhibits even lower logD due to reduced aromaticity, enhancing its bioavailability for CNS targets .
Scaffold Replacement: Indole vs. Imidazo[1,2-b]pyrazole
Replacing indole with 1H-imidazo[1,2-b]pyrazole in drug candidates significantly alters physicochemical profiles:
Table 2: Indole vs. Imidazo[1,2-b]pyrazole Comparison
| Property | Pruvanserin (Indole) | 6-Cyclopropyl Imidazo[1,2-b]pyrazole Analogue |
|---|---|---|
| logD | 3.1 | 1.8 |
| Aqueous Solubility | 0.05 mg/mL | 1.2 mg/mL |
| pKa | 6.4 (piperazine NH) | 7.3 (core NH) |
| Metabolic Stability | Moderate | Improved (predicted) |
| Bioavailability | Low | High |
The imidazo[1,2-b]pyrazole core reduces logD by ~1.3 units, enhancing solubility 24-fold compared to indole-based pruvanserin. This is attributed to the decreased aromatic surface area and increased hydrogen-bonding capacity . The lower pKa of the core NH (7.3 vs.
Table 3: Activity Comparison of Imidazo[1,2-b]pyrazole Derivatives
*Structural analogy to COX-2 inhibitors in .
While IMPY’s dihydro core enables DNA synthesis inhibition via ribonucleotide reductase, the 6-cyclopropyl derivative is hypothesized to target COX-2 based on SAR trends in related imidazo[1,2-b]pyrazole anti-inflammatory agents . The phenyl-substituted analogue demonstrates nanomolar COX-2 inhibition, suggesting cyclopropyl may require optimization for similar potency.
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Carbonyl Compounds
One classical approach to synthesize imidazo[1,2-b]pyrazoles involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds or appropriate aldehydes/ketones. Hydrazine reacts with carbonyl compounds to form hydrazones, which then undergo intramolecular cyclization to yield the fused imidazo-pyrazole ring system.
- This method allows for the introduction of diverse substituents depending on the carbonyl compound used.
- The cyclopropyl substituent can be introduced either by using cyclopropyl-containing aldehydes or ketones or by subsequent functionalization.
Groebke–Blackburn–Bienaymé Three-Component Reaction (GBB-3CR)
A highly efficient and versatile method for assembling the imidazo[1,2-b]pyrazole scaffold is the Groebke–Blackburn–Bienaymé multicomponent reaction. This one-pot reaction involves:
- 3-aminopyrazoles as the nitrogen-containing heterocyclic component.
- Aldehydes (including cyclopropyl-substituted aldehydes).
- Isocyanides.
The reaction proceeds under Brønsted or Lewis acid catalysis, typically in solvents like toluene or DMF, at moderate temperatures (around 80°C), yielding highly functionalized imidazo[1,2-b]pyrazoles in good to excellent yields.
- This method allows rapid access to a wide variety of derivatives by varying the aldehyde and isocyanide components.
- The cyclopropyl group can be incorporated by selecting cyclopropyl-substituted aldehydes or amines in the reaction mixture.
Stepwise Synthesis via Cyanoacetamide Intermediates
Another route involves the synthesis of cyanoacetamide intermediates from 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile and substituted amines, followed by condensation with N,N-dimethylamide dimethyl acetals to form synthones. Subsequent cyclization with hydrazine hydrate in refluxing ethanol yields 3-aminopyrazole-4-carboxamides, which serve as key intermediates for further GBB-type reactions.
Representative Synthetic Scheme
| Step | Reactants & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile + R1R2NH (amines), toluene or DMF, 80°C, 6–12 h | Cyanoacetamide intermediates | 25–97 | Variation in amines allows structural diversity |
| 2 | Cyanoacetamide + N,N-dimethylformamide dimethyl acetal, toluene, 80°C, 6 h | Synthones | 49–98 | Formation of intermediates for cyclization |
| 3 | Synthones + hydrazine monohydrate, reflux in EtOH, 12 h | 3-Aminopyrazole-4-carboxamides | 35–91 | Key intermediates for GBB reaction |
| 4 | 3-Aminopyrazole + aldehydes + isocyanides, acid catalyst (e.g., HClO4 20 mol%), MeCN, rt, 6 h | Imidazo[1,2-b]pyrazole derivatives | 23–85 | One-pot GBB-3CR to assemble the fused ring |
Detailed Research Findings
- The GBB-3CR is the most facile and widely used method for synthesizing imidazo[1,2-b]pyrazoles, including 6-cyclopropyl derivatives, due to its operational simplicity and structural versatility.
- The reaction tolerates a broad range of substituents on the aldehyde and isocyanide, enabling the introduction of the cyclopropyl group at the 6-position.
- Reaction yields vary depending on the nature of the substituents and reaction conditions but generally fall within 23–85%.
- The presence of a cyclopropyl substituent at C6 has been shown to influence biological activity positively, highlighting the importance of selective substitution during synthesis.
- Alternative methods involving cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds provide routes to the imidazo[1,2-b]pyrazole core but may require additional steps for cyclopropyl incorporation.
- Recent studies emphasize the use of hydrazine monohydrate in refluxing ethanol for efficient cyclization steps, followed by acid-catalyzed dehydration to finalize the imidazo-pyrazole ring system.
- The use of diphenylphosphorylazide (DPPA) in DMF has been reported for amide formation in related pyrazole derivatives, though the yields can be variable depending on the substrate.
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | Hydrazines + α,β-unsaturated carbonyls | Reflux, ethanol or other solvents | Direct ring closure, classical approach | May require multiple steps for cyclopropyl introduction |
| Groebke–Blackburn–Bienaymé 3-CR | 3-Aminopyrazoles + aldehydes + isocyanides | Acid catalyst, rt to 80°C, 6 h | One-pot, versatile, high diversity | Sensitive to substituent electronic effects |
| Stepwise via Cyanoacetamides | Pyrazole nitriles + amines + hydrazine | Multi-step, reflux ethanol | Allows functional group manipulation | Longer synthesis, purification needed |
Q & A
Q. What experimental designs evaluate the impact of NH deprotonation on receptor interactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
